molecular formula C11H15F3N4O5 B6174244 4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one, trifluoroacetic acid CAS No. 2490322-73-9

4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one, trifluoroacetic acid

Cat. No. B6174244
CAS RN: 2490322-73-9
M. Wt: 340.3
InChI Key:
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Description

The compound “4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one, trifluoroacetic acid” is a chemical compound with a molecular weight of 353.12 . It is a solid substance that is stored in a freezer .


Molecular Structure Analysis

The compound has a complex molecular structure with multiple functional groups. It contains an amino group attached to a pyrimidinone ring, which is further connected to a hydroxyoxolan ring . The exact three-dimensional structure would require more detailed analysis, possibly using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 353.12 . It is stored in a freezer, indicating that it may be sensitive to temperature .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statement H302 . This suggests that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrimidine ring and the oxolane ring separately, followed by their coupling to form the final product. The oxolane ring is first formed by the reaction of an amino alcohol with formaldehyde, followed by reduction. The pyrimidine ring is then formed by the reaction of a cyanoacetamide with an amine, followed by reduction. The two rings are then coupled using a trifluoroacetic acid catalyst.", "Starting Materials": [ "2-amino-2-methyl-1-propanol", "Formaldehyde", "Ethyl cyanoacetate", "Ammonium acetate", "Trifluoroacetic acid" ], "Reaction": [ "Reaction 1: 2-amino-2-methyl-1-propanol reacts with formaldehyde to form 2-amino-2-methyl-1,3-propanediol.", "Reaction 2: 2-amino-2-methyl-1,3-propanediol is reduced with sodium borohydride to form (2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-ol.", "Reaction 3: Ethyl cyanoacetate reacts with ammonium acetate to form cyanoacetamide.", "Reaction 4: Cyanoacetamide reacts with (2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-ol to form 4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one.", "Reaction 5: Trifluoroacetic acid is used as a catalyst to couple the pyrimidine and oxolane rings." ] }

CAS RN

2490322-73-9

Product Name

4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-1,2-dihydropyrimidin-2-one, trifluoroacetic acid

Molecular Formula

C11H15F3N4O5

Molecular Weight

340.3

Purity

95

Origin of Product

United States

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